
Sapacitabine
Übersicht
Beschreibung
Sapacitabine is a chemotherapeutic drug developed by the US biotechnology firm Cyclacel. It is an orally available nucleoside analog prodrug of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosyl-cytosine. This compound is currently undergoing clinical trials for its efficacy against various types of leukemia and other cancers .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Sapacitabin wird synthetisiert, indem eine zusätzliche N4-Palmitoylgruppe zur Schutz der Aminogruppe hinzugefügt wird. Der Syntheseweg beinhaltet die Reaktion von 2′-C-Cyano-2′-Desoxy-1-β-D-Arabinopentofuranosylcytosin mit Palmitoylchlorid unter bestimmten Bedingungen, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Sapacitabin beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie bei der Laborsynthese. Der Prozess ist für höhere Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die für den klinischen Einsatz erforderlichen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sapacitabin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Phosphorylierung: Im Inneren der Zellen wird der aktive Metabolit von Desoxycytidinkinase in seine Triphosphatform phosphoryliert.
Häufige Reagenzien und Bedingungen
Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Amidasen.
Phosphorylierung: Enzymatische Phosphorylierung durch Desoxycytidinkinase.
Wichtigste gebildete Produkte
2′-C-Cyano-2′-Desoxy-1-β-D-Arabinopentofuranosylcytosin: Der aktive Metabolit, der nach der Hydrolyse gebildet wird.
Triphosphatform: Der phosphorylierte aktive Metabolit in den Zellen.
Wissenschaftliche Forschungsanwendungen
Sapacitabin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um Nucleotid-Analoga und ihre chemischen Eigenschaften zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die DNA-Synthese und den Zellzyklusfortschritt.
Medizin: Wird in klinischen Studien zur Behandlung verschiedener Krebsarten, einschließlich Leukämie und solider Tumoren, getestet
Industrie: Potenzieller Einsatz bei der Entwicklung neuer Chemotherapeutika und Kombinationstherapien.
Wirkmechanismus
Sapacitabin wirkt über einen dualen Mechanismus:
Interferenz mit der DNA-Synthese: Die Verbindung verursacht Einzelstrang-DNA-Brüche, indem sie während der Replikation oder Reparatur in die DNA eingebaut wird.
Zellzyklusarrest: Es induziert einen Arrest des Zellteilungszyklus in der G2-Phase und verhindert so die Zellteilung.
Sowohl Sapacitabin als auch sein Hauptmetabolit haben in präklinischen Studien eine potente Antitumoraktivität gezeigt .
Wirkmechanismus
Sapacitabine acts through a dual mechanism:
Interference with DNA Synthesis: The compound causes single-strand DNA breaks by being incorporated into DNA during replication or repair.
Cell Cycle Arrest: It induces arrest of the cell division cycle at the G2 phase, preventing the cells from dividing.
Both this compound and its major metabolite have demonstrated potent anti-tumor activity in preclinical studies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gemcitabin: Ein weiteres Nucleotid-Analog, das in der Chemotherapie eingesetzt wird.
5-Fluorouracil: Ein weit verbreitetes Chemotherapeutikum.
Cytarabin: Ein Nucleotid-Analog, das hauptsächlich zur Behandlung von Leukämie eingesetzt wird.
Einzigartigkeit von Sapacitabin
Sapacitabin ist einzigartig aufgrund seines dualen Wirkmechanismus und seiner Fähigkeit, oral verabreicht zu werden. Es hat in präklinischen Studien eine überlegene Wirksamkeit gegenüber anderen Nucleotid-Analoga wie Gemcitabin und 5-Fluorouracil gezeigt .
Biologische Aktivität
Sapacitabine, also known as CYC682, is a novel nucleoside analog that has garnered attention in the field of oncology due to its unique mechanism of action and potential therapeutic applications in various cancers. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound acts primarily through a dual mechanism:
- DNA Synthesis Interference : It induces single-strand DNA breaks by being incorporated into DNA during replication and repair processes.
- Cell Cycle Arrest : this compound causes cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing and proliferating .
The active metabolite of this compound, 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosyl-cytosine (CNDAC), is responsible for much of its antitumor activity. CNDAC has a longer circulation time in the bloodstream when produced from this compound compared to direct administration .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines, including those resistant to standard therapies such as gemcitabine and cytarabine. In a study involving ten human cancer cell lines, this compound showed potent growth inhibition, particularly in colon, breast, lung, and ovarian cancers .
Table 1: Antiproliferative Effects of this compound
Cell Line Type | IC50 (μM) | Resistance to Other Agents |
---|---|---|
Colon Cancer | 6 | Gemcitabine |
Breast Cancer | 5 | Cytarabine |
Lung Cancer | 7 | Doxorubicin |
Ovarian Cancer | 8 | Oxaliplatin |
Clinical Trials and Efficacy
Several clinical trials have evaluated the efficacy of this compound in treating acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The SEAMLESS study, a Phase III trial involving elderly patients with newly diagnosed AML, assessed this compound in combination with decitabine. Although it did not meet its primary endpoint for overall survival, there was a notable trend toward improved complete remission rates among patients receiving this compound .
Case Study: SEAMLESS Trial Overview
- Population : Patients aged ≥70 years with newly diagnosed AML.
- Design : Randomized control trial comparing decitabine alone versus decitabine with this compound.
- Results :
- Median Overall Survival (OS): 5.9 months (combination) vs. 5.7 months (control).
- Complete Remission (CR) Rate: 16.6% (combination) vs. 10.8% (control).
These results suggest that while this compound may not significantly enhance overall survival, it could improve remission rates, indicating its potential as part of a combination therapy regimen.
Synergistic Effects with Other Agents
Research has indicated that this compound can work synergistically with other anticancer agents. In preclinical models, it was shown to enhance the efficacy of histone deacetylase (HDAC) inhibitors and other targeted therapies .
Table 2: Synergistic Combinations with this compound
Combination Agent | Observed Effect |
---|---|
HDAC Inhibitors | Increased apoptosis |
PARP Inhibitors | Enhanced DNA damage |
BCL2 Inhibitors | Improved survival |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of sapacitabine and its active metabolite CNDAC, and how does it inform experimental design in preclinical studies?
this compound is an oral prodrug metabolized into CNDAC, a nucleoside analog that incorporates into DNA during replication. CNDAC induces single-strand breaks (SSBs) via β-elimination, which convert to lethal double-strand breaks (DSBs) during the second S-phase. DSBs require homologous recombination (HR) for repair, making HR-deficient tumors (e.g., BRCA1/2-mutated) highly sensitive to this compound . Methodological Guidance :
- Use flow cytometry to monitor cell cycle arrest (S/G2 phases) in treated cell lines (e.g., HCT116 colon cancer cells) .
- Validate HR status via BRCA1/2 sequencing or functional assays (e.g., Rad51 foci formation) to stratify sensitivity .
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s efficacy, and how do their limitations impact translational research?
In vitro : Cell lines with varying HR proficiency (e.g., BRCA1-deficient vs. wild-type) and dCK expression (critical for nucleoside analog activation) are key. For example, L1210 murine leukemia cells (dCK-proficient) show IC50 values of 20±6 μM, while dCK-deficient lines exhibit resistance to ara-C but not this compound, suggesting dCK-independent uptake . In vivo : Xenograft models (e.g., MV4-11 AML cells in nude mice) treated with oral this compound (5–15 mg/kg) combined with HDAC inhibitors (e.g., vorinostat) show synergistic tumor growth inhibition (TGI up to 112%) . Limitations : Murine models may underrepresent human metabolic variability; prioritize PDX models for clinical relevance .
Q. What biomarkers are predictive of this compound response, and how should they be integrated into clinical trial protocols?
Key biomarkers include:
- HR pathway defects (BRCA1/2, Rad51, ATM mutations) .
- dCK and CDA expression levels (impact prodrug activation and resistance) . Methodological Guidance :
- Use immunohistochemistry (IHC) or RNA-seq to quantify biomarker expression in tumor biopsies.
- Stratify Phase II/III trials by HR status (e.g., NCT01303796 assessed this compound + olaparib in HR-deficient AML) .
Advanced Research Questions
Q. How can contradictions between preclinical and clinical data on this compound’s efficacy be addressed?
Example : Preclinical studies show this compound efficacy in solid tumors (e.g., IC50 = 3–67 μM in breast/colon lines ), but Phase I trials in solid tumors reported limited activity (stable disease in 6/47 patients ). Resolution Strategies :
- Optimize dosing schedules: Preclinical synergy with vorinostat required sequential dosing (this compound → HDAC inhibitor) , while clinical trials used concurrent administration.
- Re-evaluate patient stratification: Retrospectively analyze HR status in clinical cohorts to identify responsive subsets .
Q. What experimental approaches can elucidate resistance mechanisms to this compound, particularly in HR-proficient tumors?
Hypothesized Mechanisms :
- Upregulation of base excision repair (BER) or tyrosyl-DNA phosphodiesterase 1 (TDP1) to repair SSBs .
- Overexpression of drug efflux transporters (e.g., ABCG2) . Methodological Guidance :
- Perform CRISPR screens to identify resistance genes in HR-proficient cell lines.
- Test combination therapies with BER inhibitors (e.g., PARP inhibitors) or transport blockers .
Q. How should researchers design combination therapies to exploit this compound’s mechanism while minimizing overlapping toxicities?
Synergistic Partners :
- HDAC inhibitors (e.g., vorinostat): Enhance DNA damage by chromatin decondensation. Preclinical TGI improved from 92% (this compound alone) to 112% (combination) .
- Checkpoint inhibitors (e.g., pembrolizumab): Promote immune recognition of DSB-rich tumors . Toxicity Management :
- Monitor myelosuppression (common in this compound monotherapy ). Use staggered dosing (e.g., this compound days 1–4, break days 5–7) to allow hematopoietic recovery .
Q. What statistical considerations are critical for analyzing this compound trial data, especially in heterogeneous populations like elderly AML?
Key Considerations :
- Account for high attrition rates in elderly cohorts (30-day mortality 13% in Phase II ). Use Kaplan-Meier analysis with competing risks (e.g., death from comorbidities).
- Apply CONSORT guidelines for randomized trials: Clearly report allocation concealment, blinding, and intention-to-treat analysis .
Q. Data Contradiction Analysis
Q. Why do some HR-deficient tumors fail to respond to this compound in clinical trials despite preclinical promise?
Potential Explanations :
- Tumor heterogeneity : Subclonal HR proficiency or compensatory NHEJ activation.
- Pharmacokinetic variability : Poor oral bioavailability in certain patients (e.g., due to GI toxicity ). Resolution :
- Use liquid biopsies to monitor HR status dynamically during treatment.
- Optimize formulations (e.g., liposomal CNDAC for enhanced delivery ).
Eigenschaften
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFKUUHOPIEMA-PEARBKPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164887 | |
Record name | Sapacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sapacitabine appears to act through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase. Both sapacitabine and CNDAC, its major metabolite or a substance into which the drugs converts after ingestion by patients, have demonstrated potent anti-tumor activity in preclinical studies. | |
Record name | Sapacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
151823-14-2 | |
Record name | Sapacitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151823-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapacitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151823142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sapacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAPACITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W335P73C3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.